molecular formula C20H17N3O7 B7720857 2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide

2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide

Cat. No. B7720857
M. Wt: 411.4 g/mol
InChI Key: BUHJLPONOYSFLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide, also known as NQO1 bioactivatable quinoxaline, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a quinoxaline derivative that has been designed to target NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that is overexpressed in many cancer cells.

Mechanism of Action

The mechanism of action of 2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide bioactivatable quinoxaline involves the selective activation of the compound by 2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide. Once activated, the compound releases a cytotoxic agent that induces apoptosis in cancer cells. The cytotoxic agent is thought to be a quinone methide intermediate, which can react with cellular nucleophiles to form adducts that disrupt cellular function and induce apoptosis.
Biochemical and Physiological Effects:
2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide bioactivatable quinoxaline has been shown to exhibit potent antitumor activity in vitro and in vivo. In addition to inducing apoptosis in cancer cells, the compound has been shown to inhibit the growth of tumor xenografts and to sensitize cancer cells to chemotherapy. 2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide bioactivatable quinoxaline has also been shown to induce autophagy in cancer cells, which may contribute to its antitumor activity.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide bioactivatable quinoxaline is its selectivity for 2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide-expressing cells. This allows for targeted delivery of the cytotoxic agent to cancer cells, while minimizing off-target effects. However, one of the limitations of 2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide bioactivatable quinoxaline is its potential toxicity to normal cells that express low levels of 2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide. In addition, the compound may be subject to metabolic activation or inactivation, which could affect its efficacy.

Future Directions

There are several future directions for the development of 2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide bioactivatable quinoxaline. One area of research is the optimization of the compound's structure to improve its potency and selectivity. Another area of research is the development of imaging agents that can be used to monitor the activation of 2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide bioactivatable quinoxaline in vivo. Finally, the use of 2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide bioactivatable quinoxaline in combination with other anticancer agents is an area of research that holds promise for improving cancer treatment outcomes.

Synthesis Methods

The synthesis of 2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide bioactivatable quinoxaline involves several steps. First, 6-nitroquinoxaline is reacted with acetic anhydride to form 2-acetyl-6-nitroquinoxaline. This compound is then reacted with ethyl iodide to form 2-acetyl-7-ethoxyquinoxaline. Finally, the 4-nitrobenzyl alcohol is reacted with 2-acetyl-7-ethoxyquinoxaline in the presence of trifluoroacetic acid to form the desired product, 2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide.

Scientific Research Applications

2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide bioactivatable quinoxaline has been studied for its potential therapeutic applications in cancer treatment. 2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide is overexpressed in many cancer cells and is involved in the detoxification of reactive oxygen species (ROS) and the activation of prodrugs. 2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide bioactivatable quinoxaline is designed to be selectively activated by 2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide, leading to the release of a cytotoxic agent that can induce apoptosis in cancer cells. Several studies have shown that 2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide bioactivatable quinoxaline exhibits potent antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy.

properties

IUPAC Name

(3-acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O7/c1-3-29-15-8-9-16-18(10-15)22(26)19(12(2)24)17(21-16)11-30-20(25)13-4-6-14(7-5-13)23(27)28/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHJLPONOYSFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Acetyl-6-ethoxy-4-oxidoquinoxalin-2-yl)methyl 4-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.